(4S)-4-benzyl-3-hex-5-ynoyl-1,3-oxazolidin-2-one
Overview
Description
(4S)-4-benzyl-3-hex-5-ynoyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique structure, which includes a benzyl group, a hex-5-ynoyl chain, and an oxazolidinone ring. It is often used in asymmetric synthesis and as a chiral auxiliary in various organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-benzyl-3-hex-5-ynoyl-1,3-oxazolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the oxazolidinone ring, which can be derived from amino alcohols.
Formation of the Oxazolidinone Ring: The amino alcohol undergoes cyclization with a carbonyl compound to form the oxazolidinone ring.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Hex-5-ynoyl Chain: The hex-5-ynoyl chain is attached through an acylation reaction, often using an acid chloride or anhydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization: Utilizing automated reactors for the cyclization step to form the oxazolidinone ring.
Continuous Flow Chemistry:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the oxazolidinone ring, potentially forming alcohol derivatives.
Substitution: The benzyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products:
Oxidation Products: Benzaldehyde derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted benzyl derivatives.
Scientific Research Applications
(4S)-4-benzyl-3-hex-5-ynoyl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (4S)-4-benzyl-3-hex-5-ynoyl-1,3-oxazolidin-2-one involves its ability to act as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a chiral environment during the reaction. The oxazolidinone ring and the benzyl group play crucial roles in stabilizing transition states and intermediates, leading to high enantioselectivity.
Comparison with Similar Compounds
(4S)-4-benzyl-2-oxazolidinone: Lacks the hex-5-ynoyl chain but shares the oxazolidinone ring and benzyl group.
(4S)-4-phenyl-3-hex-5-ynoyl-1,3-oxazolidin-2-one: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness:
Structural Features: The combination of the benzyl group, hex-5-ynoyl chain, and oxazolidinone ring makes (4S)-4-benzyl-3-hex-5-ynoyl-1,3-oxazolidin-2-one unique.
Chiral Induction: Its ability to induce chirality with high enantioselectivity sets it apart from other similar compounds.
Properties
IUPAC Name |
(4S)-4-benzyl-3-hex-5-ynoyl-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-2-3-5-10-15(18)17-14(12-20-16(17)19)11-13-8-6-4-7-9-13/h1,4,6-9,14H,3,5,10-12H2/t14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLIFTWPIFVOFN-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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